Ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Description
Ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a synthetic thiophene derivative characterized by a cycloocta[b]thiophene core substituted with an ethyl ester group at position 3 and a 3,4-dimethoxybenzamide moiety at position 2.
Properties
IUPAC Name |
ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5S/c1-4-28-22(25)19-15-9-7-5-6-8-10-18(15)29-21(19)23-20(24)14-11-12-16(26-2)17(13-14)27-3/h11-13H,4-10H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPNVUHWPJJBTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Cyclooctane Ring Formation: The cyclooctane ring is then fused to the thiophene ring through a series of cyclization reactions.
Introduction of the Dimethoxyphenyl Carbonyl Group: The dimethoxyphenyl carbonyl group is introduced via an acylation reaction using 3,4-dimethoxybenzoyl chloride.
Formation of the Ethyl Ester: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or esters with different substituents.
Scientific Research Applications
Ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Compound A: Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (CAS 352687-26-4)
- Structural Difference : Substitution of 3,4-dimethoxy with a single 4-ethoxy group.
- Impact : The ethoxy group is less electron-donating than methoxy, reducing aromatic electron density. This may decrease hydrogen-bonding capacity and alter lipophilicity (logP) compared to the target compound .
Compound B: Ethyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (CAS 352678-96-7)
- Structural Difference : Methoxy group at the ortho position instead of meta/para.
- The 3,4-dimethoxy configuration in the target compound allows for optimized π-π stacking and electronic interactions .
Core Ring System Variations
Compound C: Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Structural Difference : Tetrahydrobenzo[b]thiophene core vs. hexahydrocycloocta[b]thiophene.
- The cycloocta ring in the target compound may enhance stability and modulate solubility .
Compound D: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 4506-71-2)
- Structural Difference: Amino group instead of substituted benzamide.
Heterocyclic Modifications
Compound E: Ethyl 2-{[2-(4-methoxyphenyl)-4-quinolyl]carbonylamino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
- Structural Difference: Quinoline moiety replaces the phenyl group.
- Impact: The quinoline introduces a basic nitrogen, altering solubility and enabling interactions with heme-containing enzymes. The target compound’s 3,4-dimethoxyphenyl group prioritizes aromatic interactions over heterocyclic effects .
Research Findings and Implications
- Bioactivity Correlations: and highlight that structural similarity (e.g., Tanimoto/Dice indices) correlates with shared bioactivity profiles. The target compound’s 3,4-dimethoxybenzamide group may align with known kinase inhibitors or anti-inflammatory agents, as seen in analogues with hydroxy/methoxy substitutions .
- Synthetic Challenges : Lower yields in tetrahydrobenzo[b]thiophene derivatives (e.g., 22% in Compound C) suggest that the hexahydrocycloocta[b]thiophene core in the target compound might require optimized multi-step protocols or catalysts .
- Metabolic Stability : The 3,4-dimethoxy groups likely improve metabolic stability compared to hydroxylated analogues (e.g., Compound C), which are prone to glucuronidation .
Biological Activity
Ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (CAS No. 353774-83-1) is a complex organic compound notable for its diverse biological activities. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on current research findings.
- Molecular Formula : C31H32N2O5S
- Molecular Weight : 544.66 g/mol
- Structure : The compound features a hexahydrocycloocta[b]thiophene core with an ethyl ester and a dimethoxyphenyl substituent that enhances its biological interactions.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. It exhibits significant cytotoxicity against various cancer cell lines, particularly in breast cancer models. The following table summarizes the IC50 values for different derivatives of related compounds:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 4 | MCF-7 (Breast Cancer) | 23.2 | Induces apoptosis and inhibits autophagy |
| Compound 15 | MCF-7 | 52.9 | Moderate cytotoxicity |
| Compound 21 | MCF-7 | 95.9 | Lower activity observed |
The studies indicate that the compound primarily induces cell death through apoptosis rather than autophagy, suggesting a dual mechanism of action that may enhance its therapeutic efficacy against tumors .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes associated with cancer progression and other diseases:
- Acetylcholinesterase (AChE) Inhibition : Demonstrated activity that could be beneficial in treating neurodegenerative diseases.
- HCV Replication Inhibition : Exhibits antiviral properties by disrupting the replication cycle of Hepatitis C virus .
Case Studies
-
Breast Cancer Treatment :
A study evaluated the efficacy of the compound in a murine model of breast cancer. The results showed significant tumor reduction and improved hematological parameters compared to control groups. Notably, levels of hemoglobin and red blood cells were restored towards normal ranges after treatment with the compound . -
Neuroprotective Effects :
Another investigation focused on the neuroprotective potential of the compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress markers and improve cognitive function in treated animals.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through caspase activation.
- Cell Cycle Arrest : It has been shown to induce G1 phase arrest in cancer cell lines.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to cellular stress leading to apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
